Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-3-(phenylmethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[311]heptan-2-one, 6,6-dimethyl-3-(phenylmethylene)- is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-3-(phenylmethylene)- typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as distillation or recrystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-3-(phenylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-3-(phenylmethylene)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-3-(phenylmethylene)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-: A closely related compound with a similar bicyclic structure.
Norinone: Another compound with a similar core structure but different functional groups.
Nopinone: Shares the bicyclic framework but differs in the substituents attached to the ring.
Uniqueness
Bicyclo[31
Properties
CAS No. |
52528-32-2 |
---|---|
Molecular Formula |
C16H18O |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
3-benzylidene-6,6-dimethylbicyclo[3.1.1]heptan-2-one |
InChI |
InChI=1S/C16H18O/c1-16(2)13-9-12(15(17)14(16)10-13)8-11-6-4-3-5-7-11/h3-8,13-14H,9-10H2,1-2H3 |
InChI Key |
NKWTXASMNZHMLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC1C(=O)C(=CC3=CC=CC=C3)C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.